

Application Notes & Protocols: In Vivo Experimental Design Using 7-Hydroxyisatin

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Compound of Interest

Compound Name: 7-Hydroxyisatin

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Abstract

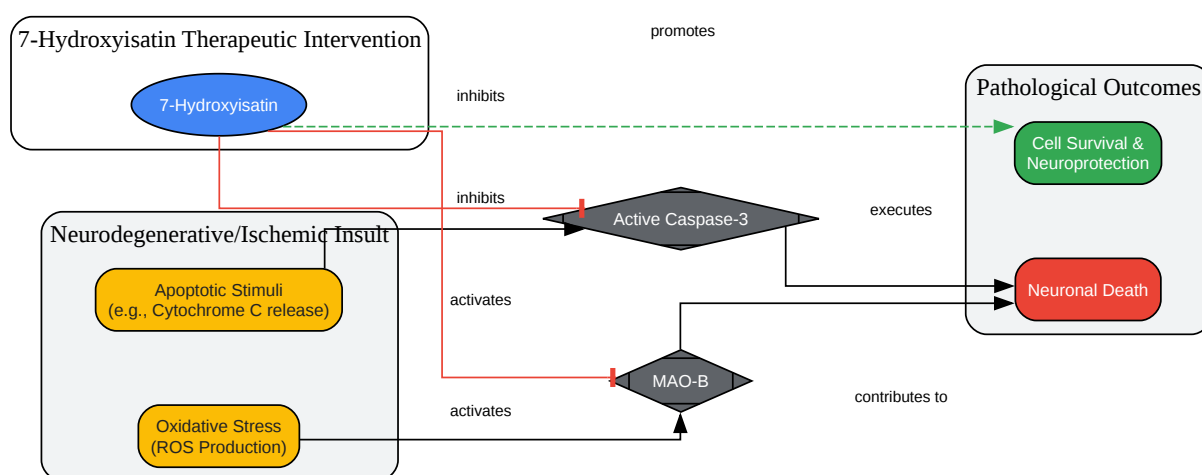
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experiments using **7-Hydroxyisatin**. **7-Hydroxyisatin** belongs to the isatin (1H-indole-2,3-dione) class of compounds, which are recognized for a wide spectrum of biological activities, including neuroprotective and anticancer effects.^{[1][2]} This guide moves beyond a simple recitation of steps to explain the underlying scientific rationale for key experimental choices, ensuring the design of robust, reproducible, and insightful preclinical studies. We present detailed protocols for evaluating **7-Hydroxyisatin** in both a neuroprotection model of ischemic stroke and an anticancer xenograft model, supplemented with methodologies for pharmacokinetic/pharmacodynamic (PK/PD) analysis and essential toxicology assessments.

Foundational Science: The Mechanism of Action of Isatin Derivatives

Isatin and its derivatives are versatile pharmacophores that have been shown to interact with multiple biological targets.^{[1][3]} While the specific profile of **7-Hydroxyisatin** requires empirical determination, its therapeutic potential can be hypothesized based on the well-documented activities of the isatin scaffold. Two primary mechanisms are of particular interest for in vivo investigation: inhibition of Monoamine Oxidase B (MAO-B) and inhibition of Caspase-3.

- **MAO-B Inhibition & Neuroprotection:** Isatin is an endogenous, reversible inhibitor of MAO, with a preference for the MAO-B isoform.[4][5] MAO-B is a key enzyme in the degradation of dopamine. Its inhibition can increase dopamine levels, which is a therapeutic strategy in Parkinson's disease.[4] Furthermore, MAO-B activity contributes to oxidative stress in the brain, a critical factor in the pathophysiology of neurodegenerative diseases and ischemic injury.[6] By inhibiting MAO-B, **7-Hydroxyisatin** may exert neuroprotective effects by reducing oxidative damage.[6][7]
- **Caspase-3 Inhibition & Anti-Apoptotic Effects:** Caspase-3 is a primary executioner caspase in the apoptotic signaling cascade.[8] Its activation is a final common pathway for programmed cell death in response to various stimuli, including ischemic injury and cytotoxic cancer therapies.[8][9] Small molecule inhibitors of Caspase-3 are sought after as therapeutic agents to prevent pathological cell death.[8] The isatin core has been incorporated into potent Caspase-3 inhibitors, suggesting that **7-Hydroxyisatin** may function to block apoptosis, a mechanism relevant to both neuroprotection and potentially modulating cancer cell death pathways.[10]

The following diagram illustrates the hypothesized dual mechanism of action for **7-Hydroxyisatin**, targeting key nodes in both oxidative stress and apoptotic pathways.



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Caption: Hypothesized dual mechanism of **7-Hydroxyisatin**.

Preclinical In Vivo Experimental Design

A well-designed in vivo study is crucial for translating in vitro findings into a preclinical setting. The goal is not merely to confirm activity but to understand the compound's behavior in a complex biological system.^[11]

Objective Definition and Model Selection

The first step is to define a clear, testable hypothesis. Based on the putative mechanisms, two primary objectives are logical starting points:

- **Neuroprotection:** To assess the efficacy of **7-Hydroxyisatin** in reducing brain injury and improving functional outcomes in an animal model of ischemic stroke.
- **Anticancer Activity:** To evaluate the ability of **7-Hydroxyisatin** to inhibit tumor growth in a xenograft model.

Rationale for Model Selection:

- **Ischemic Stroke Model:** The transient Middle Cerebral Artery Occlusion (tMCAO) model in mice or rats is the most widely used and validated model for ischemic stroke.^[12] It effectively mimics the pathophysiology of human stroke, involving an initial ischemic event followed by reperfusion, and allows for robust assessment of infarct volume and neurological deficits.^{[13][14]}
- **Anticancer Xenograft Model:** To test efficacy against human cancers, immunodeficient mice (e.g., NSG or Nude) are required. These mice lack a functional immune system, allowing for the engraftment and growth of human tumor cells (xenograft) or patient-derived tissue (PDX). Subcutaneous implantation on the flank is a common, minimally invasive method that allows for easy and accurate monitoring of tumor growth.^[15]

Drug Formulation, Administration, and Dosing

- **Formulation:** **7-Hydroxyisatin**, like many small molecules, may have poor aqueous solubility. A common vehicle for initial in vivo studies is a suspension in 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80, or a solution in a biocompatible solvent like DMSO, which is then diluted in saline or corn oil. It is critical to conduct a vehicle tolerability study to ensure the formulation itself does not cause adverse effects.
- **Route of Administration:** The choice of route depends on the intended clinical application and the compound's properties.
 - **Intraperitoneal (IP):** Bypasses first-pass metabolism, ensuring high systemic exposure. Often used for initial efficacy studies.
 - **Oral Gavage (PO):** Relevant for drugs intended for oral administration in humans. Bioavailability must be considered.
 - **Intravenous (IV):** Provides 100% bioavailability and is used for compounds with poor oral absorption or for acute treatment paradigms (e.g., immediately post-stroke).[16]
- **Dose Selection:** An initial dose-ranging study is essential. This can be guided by in vitro potency (e.g., IC50 or EC50 values) and preliminary toxicity data. A typical study might evaluate three dose levels (e.g., 10, 30, and 100 mg/kg) to establish a dose-response relationship. A vehicle control group is mandatory. A positive control group (a compound with known efficacy in the model) is highly recommended to validate the model's responsiveness.

Detailed Experimental Protocols

The following protocols are templates and must be adapted to specific institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol 1: Neuroprotective Efficacy in a tMCAO Stroke Model

This protocol assesses the ability of **7-Hydroxyisatin** to reduce brain damage following a surgically induced stroke.

Experimental Parameters Summary

Parameter	Specification	Rationale
Animal Model	Male C57BL/6 mice, 10-12 weeks old	Common, well-characterized strain for tMCAO studies. [12]
Surgical Model	Transient Middle Cerebral Artery Occlusion (tMCAO)	Gold-standard for focal cerebral ischemia research. [12] [13]
Occlusion Time	60 minutes	Induces a consistent and measurable infarct in the striatum and cortex.
Study Groups	1. Sham + Vehicle 2. tMCAO + Vehicle 3. tMCAO + 7-Hydroxyisatin (Low Dose) 4. tMCAO + 7-Hydroxyisatin (Mid Dose) 5. tMCAO + 7-Hydroxyisatin (High Dose)	To control for surgical effects and establish a dose-response.
Administration	IP injection, 30 minutes post-reperfusion	Simulates a clinically relevant therapeutic window for acute stroke.
Primary Endpoint	Infarct Volume (TTC Staining) at 48 hours	Quantitative measure of brain tissue damage.

| Secondary Endpoint| Neurological Deficit Score (NDS) | Functional assessment of motor and sensory impairment.[\[12\]](#) |

Step-by-Step Methodology:

- Animal Acclimatization: Acclimate mice for at least 7 days under standard husbandry conditions.
- Anesthesia and Surgery:
 - Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance).

- Perform the tMCAO surgery by introducing a filament into the internal carotid artery to occlude the MCA origin.
- After 60 minutes of occlusion, withdraw the filament to allow reperfusion.
- Sham-operated animals undergo the same procedure without filament insertion.
- Drug Administration:
 - Prepare fresh formulations of **7-Hydroxyisatin** and vehicle on the day of the experiment.
 - 30 minutes after the start of reperfusion, administer the assigned treatment via IP injection.
- Post-Operative Care & Monitoring:
 - Monitor animals for recovery from anesthesia and provide supportive care (e.g., hydration, soft food).
 - Perform neurological scoring at 24 and 48 hours post-surgery using a standardized scale (e.g., 5-point scale assessing motor function).[\[12\]](#)
- Endpoint Analysis (48 hours):
 - Euthanize animals and harvest the brains.
 - Slice the brain into 2 mm coronal sections.
 - Incubate slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (healthy tissue stains red, infarcted tissue remains white).
 - Quantify the infarct volume using image analysis software.

Protocol 2: Anticancer Efficacy in a Xenograft Tumor Model

This protocol evaluates the tumor growth inhibitory potential of **7-Hydroxyisatin**.

Experimental Parameters Summary

Parameter	Specification	Rationale
Animal Model	Female NOD-SCID Gamma (NSG) mice, 6-8 weeks old	Highly immunodeficient strain, robust host for human cell engraftment.
Cell Line	Human colorectal cancer cell line (e.g., HCT116)	Isatin derivatives have shown activity against colon cancer. [17]
Tumor Implantation	2 x 10 ⁶ cells in 100 µL Matrigel, subcutaneous	Matrigel improves tumor take and growth rates. Subcutaneous route allows for easy monitoring.
Study Groups	1. Vehicle Control 2. 7-Hydroxyisatin (Low Dose) 3. 7-Hydroxyisatin (High Dose) 4. Positive Control (e.g., 5-FU)	To establish efficacy against a vehicle and compare to a standard-of-care agent.
Administration	Daily oral gavage (PO) for 21 days	Mimics a chronic dosing regimen common in oncology.
Primary Endpoint	Tumor Volume (caliper measurements)	Non-invasive, longitudinal measure of treatment efficacy.

| Secondary Endpoint| Final Tumor Weight, Body Weight | Confirmatory efficacy measure and general toxicity indicator. |

Step-by-Step Methodology:

- Cell Culture: Culture HCT116 cells under standard conditions. Ensure cells are in the logarithmic growth phase and free of mycoplasma.
- Tumor Cell Implantation:
 - Harvest and count the cells. Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel at a concentration of 20 x 10⁶ cells/mL.[\[15\]](#)

- Anesthetize the mouse and subcutaneously inject 100 μ L of the cell suspension into the right flank.[15]
- Tumor Growth and Group Randomization:
 - Monitor mice for tumor development.
 - When tumors reach a palpable volume (e.g., 100-150 mm^3), randomize the animals into treatment groups.
- Treatment and Monitoring:
 - Begin daily dosing as per the group assignments.
 - Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - Monitor animal body weight and overall health status throughout the study.
- Study Termination and Endpoint Analysis:
 - Terminate the study when tumors in the control group reach the predetermined size limit (e.g., 1500 mm^3) or after the planned treatment duration (e.g., 21 days).
 - At necropsy, excise the tumors and record their final weight.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

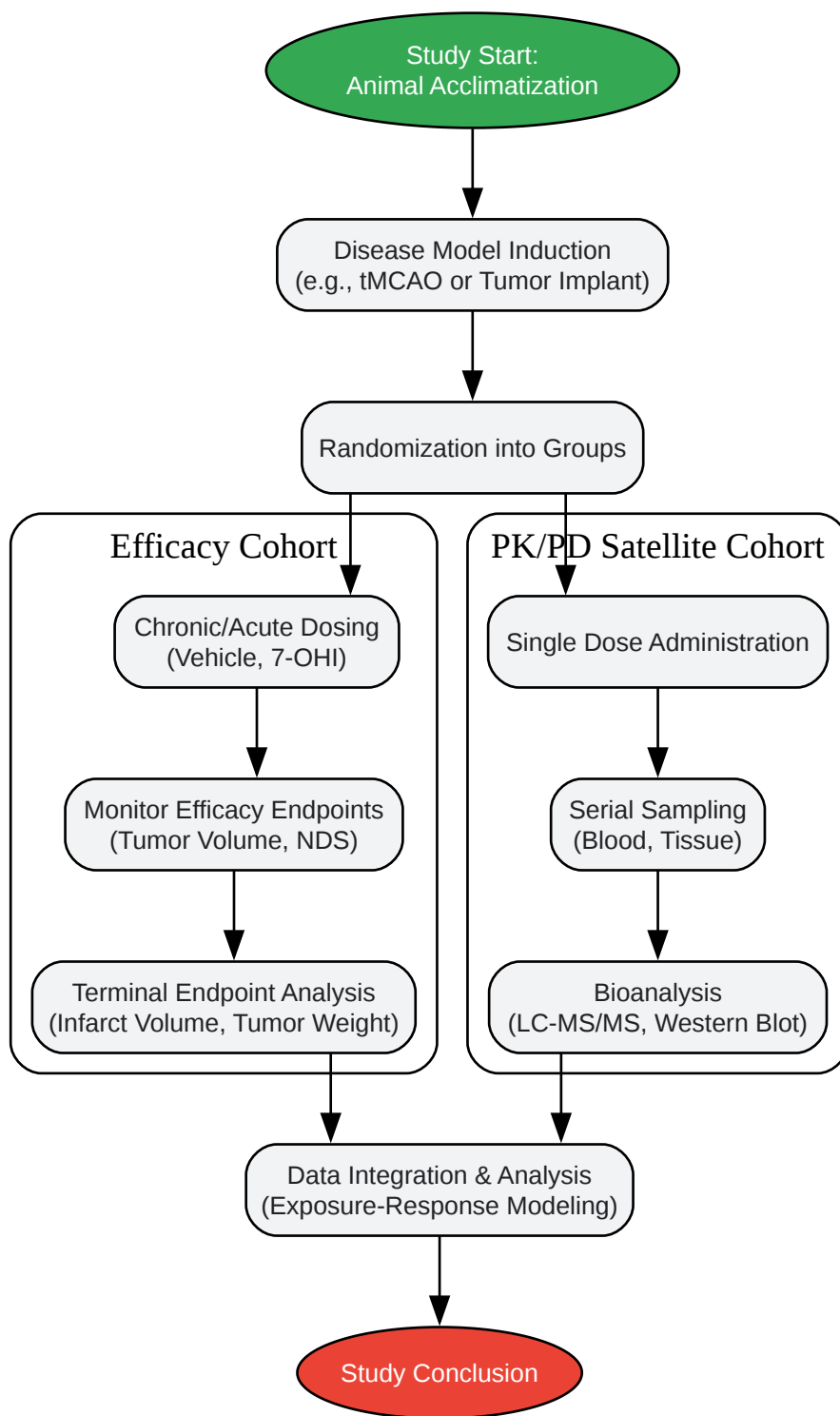
Understanding a drug's exposure (PK) and its effect on the target (PD) is critical for interpreting efficacy results.[18] A satellite group of animals is often used for these studies.

- Pharmacokinetics (PK): A typical murine PK study involves administering a single dose of **7-Hydroxyisatin** (IV and PO) and collecting blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[18][19] Plasma is isolated, and the concentration of **7-Hydroxyisatin** is quantified using LC-MS/MS. This allows for the calculation of key

parameters like half-life ($t_{1/2}$), maximum concentration (C_{max}), and oral bioavailability ($F\%$).
[20]

- Pharmacodynamics (PD): PD studies measure target engagement. In the context of **7-Hydroxyisatin**, this could involve:
 - Neuroprotection Model: Harvesting brain tissue at various times after dosing and measuring the inhibition of MAO-B activity using a specific enzyme assay or assessing the levels of cleaved Caspase-3 via Western blot or immunohistochemistry.
 - Anticancer Model: Collecting tumor tissue at the end of the efficacy study and analyzing for markers of apoptosis (e.g., cleaved Caspase-3, TUNEL staining).

The following diagram outlines a general workflow for an integrated efficacy and PK/PD study.



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Caption: Integrated workflow for in vivo efficacy and PK/PD studies.

Toxicology and Safety Assessment

Early integration of toxicology is essential to identify potential liabilities.[11][21] In vivo toxicology studies evaluate the safety profile of a drug candidate in a living system.[22][23]

- **Acute Toxicity:** A single, high dose of **7-Hydroxyisatin** is administered to a small group of healthy animals. The animals are observed for a set period (e.g., 14 days) for signs of distress or mortality to determine the maximum tolerated dose (MTD).
- **Sub-chronic Toxicity:** The compound is administered daily for a longer period (e.g., 14 or 28 days) at multiple dose levels, including the anticipated therapeutic doses.[23] Endpoints include:
 - Clinical observations and body weight changes.
 - Hematology and clinical chemistry analysis of blood samples.[16]
 - Gross pathology and histopathology of major organs (e.g., liver, kidney, heart, spleen).[16]

These studies are crucial for establishing a safety margin and determining if the compound is suitable for further development.[16]

Conclusion

7-Hydroxyisatin is a promising compound from a pharmacologically active class of molecules. Its successful preclinical development hinges on the rigorous and rational design of in vivo experiments. By grounding study designs in the compound's putative mechanisms of action and employing validated animal models, researchers can generate the high-quality efficacy and safety data needed to advance this candidate toward clinical investigation. The protocols and frameworks provided herein offer a robust starting point for the comprehensive in vivo evaluation of **7-Hydroxyisatin**.

References

- Fluri, F., Schuhmann, M. K., & Kleinschnitz, C. (2019). Animal models of ischemic stroke and their impact on drug discovery. *Expert Opinion on Drug Discovery*, 14(5), 431-440. [[Link](#)]
- Charles River Laboratories. (n.d.). Stroke Animal Models. Retrieved from [[Link](#)]

- Broughton Laboratories. (2023). The Crucial Role of preclinical toxicology studies in Drug Discovery. Retrieved from [[Link](#)]
- Biobide. (2022). In vivo toxicology studies. Retrieved from [[Link](#)]
- Creative Bioarray. (n.d.). In Vivo Toxicology. Retrieved from [[Link](#)]
- Vivotecnica. (n.d.). In vivo toxicology studies. Retrieved from [[Link](#)]
- Dirnagl, U., Iadecola, C., & Moskowitz, M. A. (2019). Animal models of ischemic stroke and their impact on drug discovery. PubMed, 30714423. [[Link](#)]
- protocols.io. (2018). LLC cells tumor xenograft model. Retrieved from [[Link](#)]
- Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [[Link](#)]
- Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed, 36303534. [[Link](#)]
- Ace Therapeutics. (n.d.). Animal Modeling of Stroke. Retrieved from [[Link](#)]
- The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. Retrieved from [[Link](#)]
- Sistare, F. D., et al. (2011). The role of early in vivo toxicity testing in drug discovery toxicology. PubMed, 21498522. [[Link](#)]
- Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PMC - NIH, PMC9629116. [[Link](#)]
- Sari, D. C. R., et al. (2021). Drug screening for ischemic stroke using larvae and adult zebrafish model: a review. Drug Discovery Today, 26(11), 2683-2692. [[Link](#)]
- Locuson, C. W., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. PubMed, 32816869. [[Link](#)]

- Bhowmick, S., et al. (2022). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. PMC - PubMed Central, PMC9599182. [[Link](#)]
- Locuson, C. W., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. ResearchGate. [[Link](#)]
- Hollyfield, J. G., et al. (2023). Effects of Caspase 3 and 7 knockout on cell death in in vivo and in vitro AMD models. IOVS, 64(8), 2717. [[Link](#)]
- Malleshappa, P., et al. (2013). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. PMC - PubMed Central, PMC3763595. [[Link](#)]
- Malleshappa, P., et al. (2013). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. SciSpace. [[Link](#)]
- Panda, S. S., & Chowdary, P. V. (2015). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. NIH, 17(11), 1189-1211. [[Link](#)]
- Varma, M. V., et al. (2012). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. NIH, 13(2), 177-189. [[Link](#)]
- Wang, J., et al. (2019). Murine Pharmacokinetic Studies. PMC - NIH, PMC6351336. [[Link](#)]
- ResearchGate. (n.d.). Caspase-3 inhibitors and their mode of action. Retrieved from [[Link](#)]
- Datta, R., et al. (2000). Direct inhibition of caspase 3 is dispensable for the anti-apoptotic activity of XIAP. NIH, 19(18), 3435-3442. [[Link](#)]
- Manikandan, A., et al. (2010). Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. PubMed Central, 131(2), 199-204. [[Link](#)]
- Barcia, E., et al. (2016). Effects and mechanism of action of isatin, a MAO inhibitor, on in vivo striatal dopamine release. PubMed, 96, 127-133. [[Link](#)]

- Malleshappa, P., et al. (2013). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. ResearchGate. [\[Link\]](#)
- Kumar, A., et al. (2024). Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. Journal of Xi'an Shiyou University, Natural Science Edition, 20(02), 787-792. [\[Link\]](#)
- Sharma, S., & Kumar, A. (2023). recent advances in anticancer profile of isatin and derivatives. European Journal of Biomedical AND Pharmaceutical sciences, 10(1), 383-390. [\[Link\]](#)
- de Paiva, R. E. F., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PubMed, 33614708. [\[Link\]](#)
- de Paiva, R. E. F., et al. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Molecular Biosciences, 7, 627272. [\[Link\]](#)
- Kumar, R., et al. (2022). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central, 27(13), 4296. [\[Link\]](#)
- Singh, S. K., et al. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega, 7(20), 17006-17025. [\[Link\]](#)
- Thomas, B., & Beal, M. F. (2001). In vitro and in vivo evidences that antioxidant action contributes to the neuroprotective effects of the neuronal nitric oxide synthase and monoamine oxidase-B inhibitor, 7-nitroindazole. PubMed, 11165275. [\[Link\]](#)
- Miceli, C., et al. (2022). Resveratrol Analogues as Dual Inhibitors of Monoamine Oxidase B and Carbonic Anhydrase VII: A New Multi-Target Combination for Neurodegenerative Diseases?. MDPI, 27(15), 4880. [\[Link\]](#)
- Chen, W. C., et al. (2018). In Vitro and In Vivo Neuroprotective Effects of Stelletin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PMC - PubMed Central, PMC6165089. [\[Link\]](#)

- Sun, J., et al. (2021). Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo. MDPI, 26(10), 2892. [[Link](#)]
- Sornkaew, N., et al. (2022). Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway. Oncology Letters, 23(3), 96. [[Link](#)]

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Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. storage.googleapis.com [storage.googleapis.com]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects and mechanism of action of isatin, a MAO inhibitor, on in vivo striatal dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro and in vivo evidences that antioxidant action contributes to the neuroprotective effects of the neuronal nitric oxide synthase and monoamine oxidase-B inhibitor, 7-nitroindazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Neuroprotective Effects of Stelletin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct inhibition of caspase 3 is dispensable for the anti-apoptotic activity of XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 12. criver.com [criver.com]

- 13. tandfonline.com [tandfonline.com]
- 14. Animal models of ischemic stroke and their impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LLC cells tumor xenograft model [protocols.io]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 20. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hoeford.com [hoeford.com]
- 23. blog.biobide.com [blog.biobide.com]
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